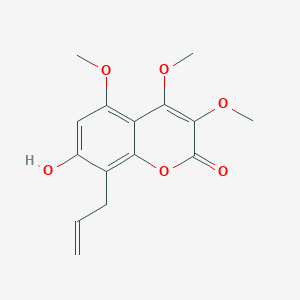
2H-1-Benzopyran-2-one, 7-hydroxy-3,4,5-trimethoxy-8-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 7-hydroxy-3,4,5-trimethoxy-8-(2-propenyl)-: is a complex organic compound belonging to the benzopyran family This compound is characterized by its unique structure, which includes a benzopyran core with various functional groups such as hydroxy, methoxy, and propenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-hydroxy-3,4,5-trimethoxy-8-(2-propenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The initial step involves the formation of the benzopyran core through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Functional Groups: The hydroxy, methoxy, and propenyl groups are introduced through subsequent reactions. For example, methoxylation can be achieved using methyl iodide and a base, while the propenyl group can be introduced through a Heck reaction using a suitable alkene and palladium catalyst.
Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 7-hydroxy-3,4,5-trimethoxy-8-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzopyran core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted benzopyran derivatives
Scientific Research Applications
2H-1-Benzopyran-2-one, 7-hydroxy-3,4,5-trimethoxy-8-(2-propenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals, dyes, and fragrances.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 7-hydroxy-3,4,5-trimethoxy-8-(2-propenyl)- involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity by participating in hydrogen bonding and other interactions with target proteins or enzymes. The propenyl group may also contribute to its activity by enhancing its binding affinity to specific receptors.
Comparison with Similar Compounds
Similar Compounds
Umbelliferone (7-Hydroxy-2H-1-benzopyran-2-one): A simpler benzopyran derivative with a hydroxy group at the 7-position.
Herniarin (7-Methoxy-2H-1-benzopyran-2-one): A benzopyran derivative with a methoxy group at the 7-position.
Coumarin (2H-1-Benzopyran-2-one): The parent compound of the benzopyran family, lacking additional functional groups.
Uniqueness
2H-1-Benzopyran-2-one, 7-hydroxy-3,4,5-trimethoxy-8-(2-propenyl)- is unique due to its combination of hydroxy, methoxy, and propenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62330-18-1 |
|---|---|
Molecular Formula |
C15H16O6 |
Molecular Weight |
292.28 g/mol |
IUPAC Name |
7-hydroxy-3,4,5-trimethoxy-8-prop-2-enylchromen-2-one |
InChI |
InChI=1S/C15H16O6/c1-5-6-8-9(16)7-10(18-2)11-12(8)21-15(17)14(20-4)13(11)19-3/h5,7,16H,1,6H2,2-4H3 |
InChI Key |
JZZQXZCMTIAWFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)O)CC=C)OC(=O)C(=C2OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















